molecular formula C8H13ClN4O B1392844 N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-27-3

N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1392844
M. Wt: 216.67 g/mol
InChI Key: YVJIORQOVHJDQN-UHFFFAOYSA-N
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Description

“N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” can be used as organic synthesis intermediates and pharmaceutical intermediates . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions . For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For example, cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Fused Heterobicycles : The compound has been utilized in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, forming novel fused heterobicycles with potential for various applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

  • Development of Derivatives as Mycobacterium Tuberculosis Inhibitors : Derivatives of this compound have been synthesized and evaluated as inhibitors for Mycobacterium tuberculosis pantothenate synthetase, showing potential in tuberculosis treatment (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Structural and Chemical Properties

  • Tautomerism and Structural Analysis : Studies have explored the structure of spontaneous transformation products of similar compounds, providing insights into their chemical behavior and stability (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

  • Synthesis and Characterization of Disubstituted Derivatives : Research has been conducted on the synthesis and characterization of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, further expanding the understanding of this compound's chemistry (Grošelj, Pušavec, Golobič, Dahmann, Stanovnik, & Svete, 2015).

Potential Therapeutic Applications

Material Science and Corrosion Inhibition

  • Corrosion Inhibition in Metals : Pyrazolo[4,3-c]pyridine derivatives have been explored as potential corrosion inhibitors for metals like mild steel, indicating their utility in material science (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c1-9-8(13)7-5-4-10-3-2-6(5)11-12-7;/h10H,2-4H2,1H3,(H,9,13)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJIORQOVHJDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

CAS RN

1219957-27-3
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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